

InChIKey for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone
CAS No.: 129644-20-8
Cat. No.: B155350

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Core Compound Identification and Physicochemical Profile

The foundational step in any chemical investigation is the unambiguous identification of the molecule. **1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone** is a diaryl ether ketone, a structural motif prevalent in pharmacologically active compounds.

1.1. Structural and Molecular Identifiers

Unique chemical identifiers are critical for database searching, regulatory submissions, and ensuring scientific accuracy. The primary identifier is the IUPAC International Chemical Identifier Key (InChIKey).

- IUPAC Name: 1-[4-(4-chloro-3-methylphenoxy)phenyl]ethanone
- Molecular Formula: C₁₅H₁₃ClO₂[1]

- InChIKey: CLZLXIBVWOGERP-UHFFFAOYSA-N[1]
- Canonical SMILES: CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)Cl[1]

1.2. Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not extensively published, computational models provide reliable estimates crucial for planning experiments, such as determining appropriate solvent systems or predicting cell permeability. The following properties were predicted using established algorithms.

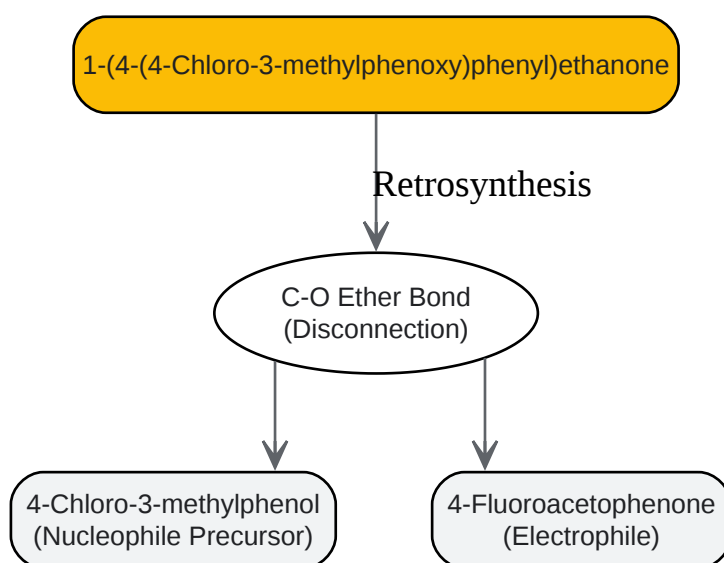
Property	Predicted Value	Significance in Drug Development
Molecular Weight	260.72 g/mol	Influences diffusion, bioavailability, and conformity to Lipinski's Rule of Five.
Monoisotopic Mass	260.0604 Da	Essential for high-resolution mass spectrometry analysis to confirm identity.[1]
XlogP	4.7	Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA)	26.3 Å ²	Suggests excellent potential for oral bioavailability and CNS penetration based on established guidelines (< 90 Å ²).
Hydrogen Bond Donors	0	The absence of donor groups limits interactions with certain biological targets but can improve membrane crossing.
Hydrogen Bond Acceptors	2	The ether oxygen and carbonyl oxygen can act as acceptors for hydrogen bonds from biological targets.

Synthesis and Characterization: A Protocol Grounded in Mechanistic Logic

A reliable and scalable synthesis is the gateway to biological investigation. While a specific published procedure for this exact molecule is not readily available, a robust synthesis can be designed based on the principles of the Williamson Ether Synthesis, a cornerstone of organic chemistry for forming the diaryl ether linkage.

2.1. Retrosynthetic Analysis

The most logical disconnection of the target molecule is at the ether bond. This retrosynthetic approach yields two readily available commercial precursors: 4-chloro-3-methylphenol and a p-substituted haloacetophenone, such as 4-fluoroacetophenone. The use of a fluoro-substituted aromatic is often preferred for nucleophilic aromatic substitution (S_NAr) reactions due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.



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Caption: Retrosynthetic analysis of the target molecule.

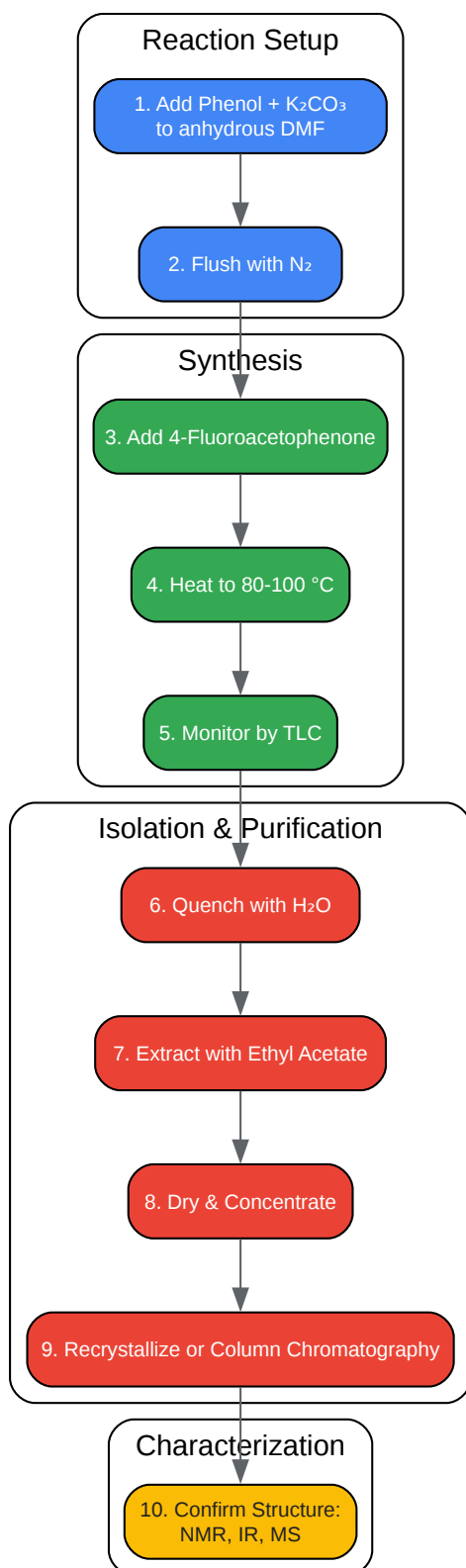
2.2. Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system, with clear endpoints and rationale for each step.

- Reagent Preparation & Inert Atmosphere:
 - To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylphenol (1.0 eq), potassium carbonate (K_2CO_3 , 1.5 eq), and 50 mL of anhydrous N,N-Dimethylformamide (DMF).

- Causality: K_2CO_3 is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophile, accelerating the reaction rate. The system is flushed with nitrogen to prevent oxidation of the phenoxide.
- Nucleophilic Aromatic Substitution (S_NAr):
 - Add 4-fluoroacetophenone (1.05 eq) to the stirring mixture.
 - Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
 - Causality: Heating provides the necessary activation energy for the S_NAr reaction. The electron-withdrawing acetyl group on 4-fluoroacetophenone activates the ipso-carbon for nucleophilic attack by the phenoxide.
- Work-up and Extraction:
 - Cool the reaction to room temperature and pour it into 200 mL of cold deionized water.
 - A precipitate (the crude product) should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Causality: The product is highly nonpolar and will precipitate from the aqueous DMF mixture. The brine wash removes residual water and DMF from the organic phase.
- Purification:
 - Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
 - Causality: Recrystallization is an effective method for purifying crystalline solids. Column chromatography provides a more rigorous purification if impurities have similar polarity to the product.

2.3. Workflow Visualization



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Caption: Step-by-step workflow for the synthesis and characterization.

2.4. Analytical Characterization

Confirmation of the final product's identity and purity is paramount. The following techniques are standard:

- ^1H and ^{13}C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the strong C=O stretch of the ketone (approx. 1680 cm^{-1}) and the C-O-C stretch of the diaryl ether (approx. 1240 cm^{-1}).
- High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the molecular formula $\text{C}_{15}\text{H}_{13}\text{ClO}_2$.

Potential Biological Activity and Drug Development Context

The diaryl ether ketone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While data on **1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone** is sparse, analysis of structurally similar compounds provides a strong basis for hypothesizing its potential applications.

3.1. Insights from Structural Analogs

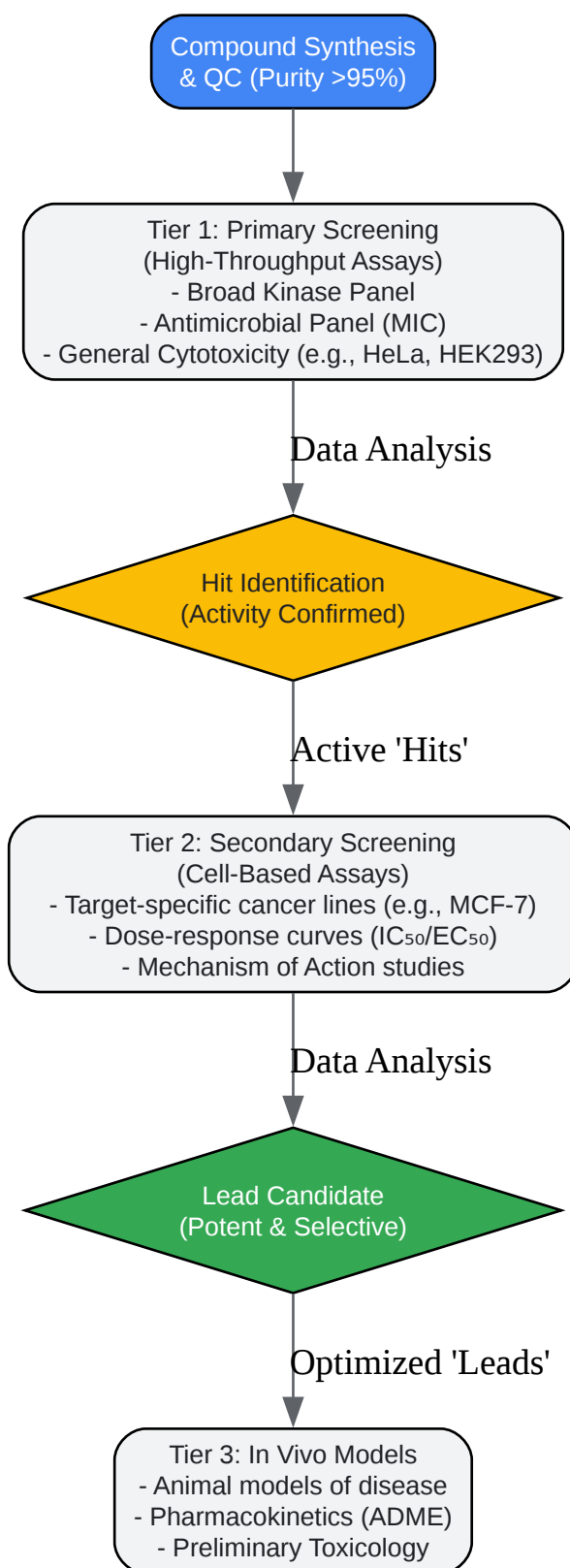
- Antimicrobial/Anthelmintic Agents: Research on 2-(4-chloro-3-methylphenoxy)acetohydrazides has demonstrated that this core phenoxy moiety can be incorporated into molecules with significant antibacterial and anthelmintic properties.[2] The specific substitution pattern may be key to this activity.
- Antifungal Agents: N-aryl-butanamides containing a phenoxyphenyl core have shown potent fungicidal activity against a range of plant pathogens.[3] This suggests the diaryl ether motif can effectively interact with fungal-specific targets.
- Trypanocidal Agents: Adamantane derivatives attached to a phenoxyphenyl linker have been developed as agents against *Trypanosoma brucei*, the parasite responsible for Human

African Trypanosomiasis.[4] This highlights the utility of this scaffold in targeting neglected tropical diseases.

- Anticancer Potential: Other substituted phenoxy ethanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including breast cancer.[5]

3.2. Proposed Screening Cascade for Drug Discovery

For a novel compound like this, a tiered screening approach is logical to efficiently identify potential therapeutic value. This workflow prioritizes high-throughput, cost-effective assays before advancing to more complex and resource-intensive models.



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Caption: A logical screening cascade for a novel chemical entity.

Conclusion and Future Directions

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a readily synthesizable molecule belonging to a class of compounds with established pharmacological relevance. Its high lipophilicity and favorable polar surface area suggest it is a promising scaffold for developing agents targeting intracellular proteins or for CNS applications.

The immediate path forward for researchers is clear:

- **Synthesize and Purify:** Utilize the robust Williamson ether synthesis protocol outlined herein.
- **Confirm Structure:** Perform rigorous characterization using NMR, IR, and HRMS.
- **Initiate Screening:** Test the compound in broad, high-throughput biological assays based on the activities of its structural analogs, such as kinase inhibitor panels, antimicrobial screens, and general cytotoxicity assays against a panel of cancer cell lines.

This systematic approach, grounded in chemical principles and guided by data from related molecules, provides the most efficient pathway to unlocking the potential of this and similar compounds in the ongoing search for novel therapeutics.

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